o-Ethyl o-methyl methylphosphonothioate
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Overview
Description
o-Ethyl o-methyl methylphosphonothioate: is an organophosphate compound known for its dual-use capabilities. It is utilized in the synthesis of pesticides and pharmaceuticals and serves as a precursor in the production of nerve agents such as Agent VM and Agent VX .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl o-methyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: o-Ethyl o-methyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonothioic acids.
Reduction: Reduction reactions can convert it into phosphonothioates.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphonothioic acids.
Reduction: Phosphonothioates.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
o-Ethyl o-methyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex organophosphates.
Biology: Studied for its effects on biological systems, particularly its role as a cholinesterase inhibitor.
Medicine: Investigated for potential therapeutic uses and as a model compound for studying nerve agent antidotes.
Industry: Employed in the production of pesticides and other agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, rendering the enzyme inactive .
Comparison with Similar Compounds
VX: S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.
Sarin: O-Isopropyl methylphosphonofluoridate.
Tabun: Ethyl N,N-dimethylphosphoramidocyanidate.
Uniqueness: o-Ethyl o-methyl methylphosphonothioate is unique due to its dual-use nature, serving both constructive purposes in agriculture and pharmaceuticals and destructive purposes as a precursor to nerve agents. Its chemical structure allows for versatile reactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
ethoxy-methoxy-methyl-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS/c1-4-6-7(3,8)5-2/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLUBWHKLGXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276672 |
Source
|
Record name | o-ethyl o-methyl methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53156-14-2, 88066-00-6 |
Source
|
Record name | Phosphonothioic acid, methyl-, O-ethyl O-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053156142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-ethyl o-methyl methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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